molecular formula C11H11N3O B7740814 2-(Benzylamino)-4(3H)-pyrimidinone

2-(Benzylamino)-4(3H)-pyrimidinone

Cat. No.: B7740814
M. Wt: 201.22 g/mol
InChI Key: AOMUBKDFAOWHFU-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4(3H)-pyrimidinone is a chemical compound based on the pyrimidine heterocycle, a structure of fundamental biological importance as it is a core building block in nucleic acids like thymine, cytosine, and uracil . Pyrimidine derivatives are extensively investigated in medicinal chemistry for their wide spectrum of biological activities, including significant antitumor and antimicrobial properties . The benzylamino substitution pattern on the pyrimidine core is a pharmacophore of high interest, as seen in related compounds such as 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which has demonstrated cytotoxic activity against breast cancer cell lines . This structural motif is often explored in the design of novel small molecules intended to act as bioisosteres of natural nitrogenous bases, thereby interfering with critical cellular processes in diseased cells . Research into similar 4-aminopyrimidine and 2-alkyl-substituted thieno[2,3-d]pyrimidine analogs has shown promising anti-proliferative potential against various cancer cell lines, such as MCF-7 and MDA-MB-231, by inducing cell cycle arrest and affecting cellular zeta potential . These compounds are also characterized by promising calculated pharmacokinetic profiles, suggesting high intestinal absorption and drug-likeness, which makes them valuable scaffolds for lead optimization in drug discovery . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(benzylamino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-10-6-7-12-11(14-10)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMUBKDFAOWHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Amino-2-(Benzylsulfanyl)Pyrimidin-4(3H)-One

The precursor 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one serves as a critical intermediate. It is synthesized via:

  • Alkylation of 6-aminopyrimidin-4(3H)-one : Treatment with benzyl bromide in dimethylformamide (DMF) and potassium carbonate at 100°C for 20 hours yields the thioether derivative (62% yield).

Table 1: Reaction Conditions for 6-Amino-2-(Benzylsulfanyl)Pyrimidin-4(3H)-One Synthesis

ParameterValue
SolventDMF
BaseK2_2CO3_3 (1.17 eq)
Temperature100°C
Reaction Time20 hours
Yield62%

Oxidation and Substitution of the Thioether Group

The benzylsulfanyl group (-S-CH2_2C6_6H5_5) is oxidized to a sulfone (-SO2_2-CH2_2C6_6H5_5) using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). Subsequent nucleophilic substitution with benzylamine introduces the benzylamino group:

  • Oxidation : Reaction with 3 eq mCPBA in dichloromethane at 0°C to room temperature.

  • Substitution : Heating with benzylamine (2 eq) in ethanol at 80°C for 12 hours (yield: 45–55%).

BOP-Mediated Amination of 4-Oxo Intermediates

Activation of the 4-Oxo Group

Benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activates the 4-oxo group for nucleophilic attack. This method is effective for introducing aminoalkyl or arylamino groups:

  • Reaction Conditions : 4-oxo-pyrimidine (1 eq), BOP (1.2 eq), benzylamine (2 eq), and DMF at 25°C for 6 hours.

  • Yield : 50–65% after column chromatography.

Structural Confirmation

  • NMR Analysis : The 4-oxo signal at δ 170–175 ppm (13C NMR) shifts to δ 155–160 ppm upon amination, confirming C4 substitution.

  • IR Spectroscopy : Loss of the carbonyl stretch at 1680–1700 cm1^{-1} and appearance of N-H stretches at 3300–3500 cm1^{-1}.

Cyclocondensation Strategies

One-Pot Multicomponent Reactions

A three-component reaction involving benzylamine, malononitrile, and ethyl acetoacetate under Gewald conditions forms the pyrimidine ring:

  • Gewald Reaction : Conducted in ethanol with sulfur and diethylamine at ambient temperature (yield: 70–75%).

  • Mechanism : Benzylamine acts as both a reactant and base, facilitating cyclization.

Table 2: Optimization of Gewald Cyclocondensation

ParameterValue
SolventEthanol
CatalystDiethylamine (0.5% mol)
Temperature25°C
Reaction Time6 hours
Yield70–75%

Microwave-Assisted Synthesis

Microwave dielectric heating enhances reaction efficiency for introducing the benzylamino group:

  • Conditions : Benzaldehyde (1 eq), barbituric acid (1 eq), and piperidine (0.5% mol) in methanol at 160°C for 60 minutes.

  • Yield : 80–89% with reduced side products.

Comparative Analysis of Methods

Efficiency and Scalability

  • Nucleophilic Substitution : Moderate yields (45–62%) but requires pre-functionalized precursors.

  • BOP Activation : Higher functional group tolerance but involves costly reagents.

  • Cyclocondensation : Scalable for industrial production but limited to specific substituents.

Characterization Data Consistency

All methods produce consistent spectral data:

  • 1H NMR : Benzyl protons resonate at δ 4.30 (s, CH2_2) and δ 7.18–7.33 (m, C6_6H5_5).

  • 13C NMR : Pyrimidine C2 and C4 signals appear at δ 155–160 and δ 165–170 ppm, respectively.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Improved heat transfer and reaction control for BOP-mediated amination.

  • Yield Increase : 10–15% higher compared to batch processes.

Solvent Recycling

  • Ethanol and DMF are recovered via distillation, reducing costs by 20–30% .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of benzylamino-pyrimidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives such as benzylamino-dihydropyrimidinone.

    Substitution: Formation of substituted benzylamino-pyrimidinone derivatives with various functional groups.

Scientific Research Applications

2-(Benzylamino)-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of the target, leading to inhibition or modulation of its activity. The pyrimidinone core can also participate in π-π stacking interactions, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 2-(Benzylamino)-4(3H)-pyrimidinone with structurally related pyrimidinone derivatives, focusing on molecular features, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Variations
Compound Name (CAS/Reference) Key Structural Features Molecular Formula Molecular Weight (g/mol)
2-(Benzylamino)-4(3H)-pyrimidinone Pyrimidinone core, benzylamino at C2, ketone at C4 ~C11H11N3O ~201.23
7-Benzyl-3-Amino-2-phenylamino-thieno-pyrimidinone () Fused thiophene-pyrimidinone, benzyl and phenylamino substituents C23H21N5OS 403.51
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one (86328-33-8) Benzoxazole substituent, methyl at C6 C12H10N4O2 242.24
3-(Piperidinylmethyl)-benzothieno-pyrimidinone (99027-26-6) Fused benzothiophene-pyrimidinone, piperidinylmethyl at C3 C16H17N3OS 299.39
4-Amino-6-(benzylamino)-3H-pyrimidin-2-one (60722-60-3) Dual amino groups (C4 and C6), benzylamino at C6 C11H12N4O 216.24

Key Observations :

  • Substituent Effects: The benzoxazolylamino group in introduces rigidity and hydrogen-bonding capacity, while the piperidinylmethyl group in adds basicity, influencing solubility and pharmacokinetics.
Physicochemical Properties
Compound Name (CAS/Reference) Melting Point (°C) logP Density (g/cm³) Synthesis Yield (%)
2-(Benzylamino)-4(3H)-pyrimidinone Not reported ~2.0* Not reported Not reported
7-Benzyl-3-Amino-2-phenylamino-thieno-pyrimidinone 150–152 N/A N/A 32
2-(2-Benzoxazolylamino)-6-methylpyrimidin-4(3H)-one Not reported 2.45 N/A Not reported
4-Amino-6-(benzylamino)-3H-pyrimidin-2-one Not reported N/A 1.34 Not reported

Key Observations :

  • Lipophilicity : The logP of 2.45 for indicates moderate lipophilicity, which may enhance membrane permeability compared to the target compound (~logP 2.0).

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm benzylamino protons (δ 4.0–5.0 ppm) and pyrimidinone carbonyl (δ 160–170 ppm).
  • IR Spectroscopy : Stretch bands for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺). highlights SDBS Library data for spectral validation .

How can researchers evaluate the biological activity of 2-(Benzylamino)-4(3H)-pyrimidinone derivatives?

Q. Advanced

  • In vitro assays : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa) and antimicrobial testing (MIC determination).
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. notes structural analogs with activity against enzymes like thymidylate synthase .
  • ADMET profiling : Use SwissADME to predict pharmacokinetics and toxicity .

How should contradictory data on biological activity between similar pyrimidinones be resolved?

Q. Advanced

  • Comparative SAR analysis : Systematically vary substituents (e.g., benzyl vs. phenyl groups) and correlate with activity. demonstrates how hydroxyl-to-carbonyl substitutions alter bioactivity .
  • Dose-response validation : Repeat assays under standardized conditions (e.g., fixed pH, serum-free media) to minimize variability.
  • Orthogonal assays : Confirm results using complementary methods (e.g., flow cytometry alongside MTT) .

What strategies enable regioselective functionalization of 2-(Benzylamino)-4(3H)-pyrimidinone?

Q. Advanced

  • Directed metalation : Use LDA or Grignard reagents to target specific N or C positions.
  • Protecting groups : Temporarily block reactive sites (e.g., benzylamino with Boc) before sulfonation or alkylation. describes nitro-group introduction via propargylsulfanyl intermediates .
  • Microwave-assisted synthesis : Enhance regioselectivity in heterocyclic reactions by controlling thermal gradients .

How can enzymatic interactions of 2-(Benzylamino)-4(3H)-pyrimidinone be studied?

Q. Advanced

  • Kinetic assays : Measure inhibition constants (Kᵢ) for enzymes like dihydrofolate reductase (DHFR) using spectrophotometric monitoring of NADPH oxidation.
  • X-ray crystallography : Co-crystallize the compound with target enzymes to resolve binding modes. references pyrimidinone reductase interactions .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

What are the stability considerations for storing 2-(Benzylamino)-4(3H)-pyrimidinone?

Q. Basic

  • Storage conditions : Desiccate at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the pyrimidinone ring.
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track impurity profiles. reports boiling points (~454°C) and flash points (~228°C) for related analogs .

How do structural modifications impact the pharmacological profile of 2-(Benzylamino)-4(3H)-pyrimidinone analogs?

Q. Advanced

  • Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance electrophilicity, improving enzyme inhibition.
  • Lipophilic substituents (e.g., benzyl vs. methyl) increase membrane permeability but may reduce solubility. compares analogs with varying substitution patterns, showing altered bioavailability .
  • Steric effects : Bulky groups at C-6 hinder binding to flat active sites (e.g., DNA topoisomerases) .

What analytical methods validate the purity of synthesized 2-(Benzylamino)-4(3H)-pyrimidinone?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Elemental analysis : Confirm C, H, N composition within ±0.4% theoretical values.
  • Melting point determination : Compare with literature values (e.g., lists analogs with defined mp ranges) .

How can computational modeling guide the design of 2-(Benzylamino)-4(3H)-pyrimidinone derivatives?

Q. Advanced

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactive sites.
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidinone carbonyl) using Schrödinger Suite.
  • MD simulations : Simulate compound-protein dynamics over 100 ns to assess binding stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzylamino)-4(3H)-pyrimidinone
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2-(Benzylamino)-4(3H)-pyrimidinone

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